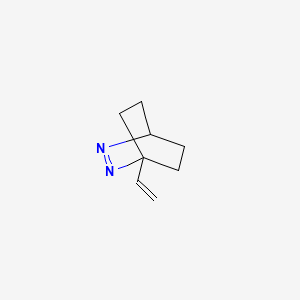
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo(222)oct-2-ene, 1-vinyl- is a bicyclic nitrogen-containing compound with the molecular formula C8H12N2 It is known for its unique structure, which includes a bicyclic framework with a vinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- typically involves the reaction of a suitable precursor with a diazo compound. One common method is the reaction of 1,5-cyclooctadiene with diazomethane under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- involves its interaction with molecular targets through its reactive sites. The vinyl group and the nitrogen atoms in the bicyclic structure play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the vinyl group but shares the bicyclic framework.
1,4-Diazabicyclo(2.2.2)octane: Another bicyclic nitrogen compound with different reactivity and applications.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- is unique due to the presence of the vinyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
71647-32-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-ethenyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H12N2/c1-2-8-5-3-7(4-6-8)9-10-8/h2,7H,1,3-6H2 |
InChI Key |
BBUMCYVZQYSGRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC(CC1)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















